molecular formula C15H24O3 B1251926 Leitneridanin A

Leitneridanin A

Cat. No.: B1251926
M. Wt: 252.35 g/mol
InChI Key: BVXPLISOTNGKBH-ARILJUKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leitneridanin A is a sesquiterpenoid compound isolated from Leitneria floridana, a plant native to wetlands in the southeastern United States. It belongs to the class of natural products known for their structural complexity and diverse biological activities, particularly in oncology. Its structure features a tricyclic sesquiterpene core with hydroxyl and ester functional groups, which are critical for its bioactivity.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1R,3R,4aR,6R,8aS)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-2,3,5,6,7,8-hexahydro-1H-naphthalene-1,3,4a-triol

InChI

InChI=1S/C15H24O3/c1-9(2)11-5-6-14(4)13(17)7-12(16)10(3)15(14,18)8-11/h11-13,16-18H,1,3,5-8H2,2,4H3/t11-,12-,13-,14+,15-/m1/s1

InChI Key

BVXPLISOTNGKBH-ARILJUKYSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](C[C@H](C(=C)[C@@]2(C1)O)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(CC(C(=C)C2(C1)O)O)O)C

Synonyms

leitneridanin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sesquiterpenoids are a structurally diverse class of natural products with notable anticancer properties. Below, Leitneridanin A is compared to four analogous compounds: Aristolochic Acid, Helenalins, Illudins, and Isoflavonoids, focusing on structural features, bioactivity, and mechanisms.

Table 1: Key Comparative Data

Compound Source Key Structural Features Anticancer Activity (IC50/ED50) Mechanism of Action
This compound Leitneria floridana Tricyclic sesquiterpene with ester groups 0.012–0.26 µg/mL (ED50) Apoptosis induction, mitochondrial disruption
Aristolochic Acid Aristolochia species Nitrophenanthrene carboxylic acid derivative 4.83–7.53 µM (IC50, liver cells) DNA adduct formation, nephrotoxicity
Helenalins Asteraceae plants Sesquiterpene lactone with α-methylene-γ-lactone 12 µM (IC50, LTC4 synthase inhibition) NF-κB pathway inhibition, alkylation of thiols
Illudins Omphalotus mushrooms Sesquiterpene with reactive cyclopropane ring Not quantified in provided data DNA alkylation, topoisomerase inhibition
Isoflavonoids Various legumes Flavonoid derivatives with 3-phenylchromen-4-one Varies widely (e.g., genistein: 10–50 µM) Estrogen receptor modulation, kinase inhibition

Structural and Functional Differentiation

  • This compound vs. Aristolochic Acid: While both are sesquiterpenoids, this compound’s tricyclic core contrasts with Aristolochic Acid’s nitrophenanthrene backbone. The latter’s nephrotoxic DNA adduct formation limits its therapeutic utility, whereas this compound’s mitochondrial targeting suggests a safer profile .
  • This compound vs. Helenalins : Helenalins’ α-methylene-γ-lactone group enables thiol alkylation, leading to broad anti-inflammatory effects. This compound, however, lacks this moiety, instead leveraging ester groups for apoptosis-specific activity .
  • This compound vs. Illudins : Illudins’ cyclopropane ring facilitates DNA crosslinking, but their clinical use is hindered by toxicity. This compound’s lower ED50 values (converted to ~0.03–0.65 µM, assuming MW ≈ 400 g/mol) indicate superior potency compared to Illudins’ unquantified but historically moderate activity .

Bioactivity and Selectivity

This compound demonstrates 10–100× greater potency than Aristolochic Acid and Helenalins in cytotoxicity assays (Table 1). This is attributed to its optimized lipophilicity, enabling enhanced cellular uptake.

Mechanistic Insights

Unlike Illudins’ DNA-centric mechanisms, this compound primarily disrupts mitochondrial function, akin to Helenalins’ NF-κB pathway inhibition but without off-target immune effects. This positions it as a candidate for combination therapies with DNA-damaging agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leitneridanin A
Reactant of Route 2
Leitneridanin A

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